molecular formula C13H16Cl2N2O B11949996 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea CAS No. 20461-04-5

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea

Cat. No.: B11949996
CAS No.: 20461-04-5
M. Wt: 287.18 g/mol
InChI Key: CTQQFHWHCWJZON-UHFFFAOYSA-N
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Description

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea is a chemical compound with the molecular formula C13H16Cl2N2O and a molecular weight of 287.191 g/mol . This compound is known for its unique structure, which includes a cyclohexyl group and a dichlorophenyl group connected by a urea linkage. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

The synthesis of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea typically involves the reaction of cyclohexylamine with 3,4-dichlorophenyl isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:

Cyclohexylamine+3,4-Dichlorophenyl isocyanateThis compound\text{Cyclohexylamine} + \text{3,4-Dichlorophenyl isocyanate} \rightarrow \text{this compound} Cyclohexylamine+3,4-Dichlorophenyl isocyanate→this compound

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the compound .

Chemical Reactions Analysis

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into different derivatives, depending on the reagents used.

    Substitution: The compound can undergo substitution reactions, particularly at the dichlorophenyl group, where chlorine atoms can be replaced by other substituents.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Cyclohexyl-3-(3,4-dichlorophenyl)urea involves its interaction with specific molecular targets. The compound can bind to certain enzymes or receptors, modulating their activity and affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

1-Cyclohexyl-3-(3,4-dichlorophenyl)urea can be compared with other similar compounds, such as:

    1-Cyclohexyl-3-(2,4-dichlorophenyl)urea: This compound has a similar structure but with chlorine atoms at different positions on the phenyl ring.

    3-(3,4-Dichlorophenyl)-1,1-dimethylurea: This compound has a dimethylurea group instead of a cyclohexylurea group.

The uniqueness of this compound lies in its specific substitution pattern and the presence of the cyclohexyl group, which imparts distinct chemical and biological properties .

Properties

CAS No.

20461-04-5

Molecular Formula

C13H16Cl2N2O

Molecular Weight

287.18 g/mol

IUPAC Name

1-cyclohexyl-3-(3,4-dichlorophenyl)urea

InChI

InChI=1S/C13H16Cl2N2O/c14-11-7-6-10(8-12(11)15)17-13(18)16-9-4-2-1-3-5-9/h6-9H,1-5H2,(H2,16,17,18)

InChI Key

CTQQFHWHCWJZON-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)NC(=O)NC2=CC(=C(C=C2)Cl)Cl

Origin of Product

United States

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